新茎碱

描述

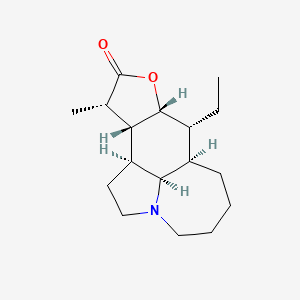

Neostenine is an organic compound with the chemical formula C17H27NO2. It appears as a pale yellow to brown crystal, soluble in ethanol and chloroform, but practically insoluble in water . Neostenine is widely used in biological and medical research due to its diverse biological activities, including antibacterial, antiviral, antitumor, and antioxidant properties .

科学研究应用

Neostenine has a wide range of applications in scientific research. It is used in the study of its antitussive activity, showing significant effects in reducing cough . It also exhibits insecticidal, anthelmintic, and various neurochemical effects . In addition, Neostenine is used in the synthesis of complex natural products and pharmaceuticals due to its unique structural properties .

准备方法

The synthesis of Neostenine involves several steps. One notable method is the total synthesis by Jeffrey Aubé’s group, which includes a tandem Diels-Alder/Schmidt reaction . The key disconnection involves a tandem Diels-Alder (DA) / Schmidt reaction, where the dienophile is made using a Horner-Wadsworth-Emmons olefination from two simple precursors. Addition of a Lewis acid then leads to the formation of two new rings and four stereocenters . Another method involves an organocopper-mediated bislactone C2-desymmetrization for the stereoselective construction of the cyclohexane-lactone C,D-rings .

化学反应分析

Neostenine undergoes various chemical reactions, including oxidation, reduction, and substitution. The synthesis of its tricyclic core involves a [5 + 2] maleimide photocycloaddition . Common reagents used in these reactions include Lewis acids like tin tetrachloride and BF3.OEt2 . The major products formed from these reactions are diastereoisomers, which can be controlled by altering the stereochemical outcome of the DA/Schmidt reaction event .

作用机制

The mechanism of action of Neostenine involves its interaction with molecular targets and pathways. It is known to inhibit acetylcholinesterase, which is responsible for the degradation of acetylcholine . By inhibiting this enzyme, Neostenine increases the availability of acetylcholine in the synapse, enhancing muscular contraction and improving muscle tone .

相似化合物的比较

Neostenine belongs to the Stemona alkaloid family, which includes compounds like stenine, tuberostemonine, and neotuberostemonine . These compounds share a similar core skeleton but differ in their biological activities and structural complexity. For example, stenine and neotuberostemonine have shown effective in vivo activity against citric acid-induced cough in guinea pig models . Neostenine is unique due to its specific stereochemical properties and its significant antitussive activity .

生物活性

Neostenine is a member of the Stemona alkaloid family, which has garnered attention for its diverse biological activities, particularly its antitussive properties. This article synthesizes current research findings, case studies, and detailed data regarding the biological activity of neostenine, highlighting its mechanisms, synthesis, and pharmacological potential.

Overview of Neostenine

Neostenine is structurally related to other Stemona alkaloids and is primarily extracted from plants traditionally used in Eastern medicine for treating respiratory ailments. Its key biological activities include antitussive effects, insecticidal properties, and potential neurochemical interactions.

Antitussive Activity

Neostenine has been extensively studied for its antitussive effects. Research indicates that it exhibits strong antitussive activity in animal models, specifically in guinea pigs subjected to citric acid-induced coughing. This finding supports traditional uses of Stemona extracts in treating coughs.

Key Research Findings

- In Vivo Studies : A study demonstrated that neostenine significantly reduced cough frequency in guinea pigs when administered at appropriate dosages. The mechanism appears to be linked to its action on central nervous system receptors, although specific receptor interactions remain to be fully elucidated .

- Receptor Profiling : Neostenine was screened against various G protein-coupled receptors (GPCRs), revealing selective binding to muscarinic M5 receptors and sigma receptors. However, it did not show activity at opioid receptors, indicating a unique pathway for its antitussive effect .

- Synthetic Analogues : The synthesis of neostenine analogues has been pursued to enhance its biological activity and understand structure-activity relationships. Over 100 analogues were tested for their pharmacological profiles, leading to the identification of compounds with improved receptor affinity .

Synthesis of Neostenine

The total synthesis of neostenine has been a subject of significant interest due to its complex structure. Various synthetic routes have been developed:

- Diels-Alder Reaction : A tandem Diels-Alder/azido Schmidt reaction has been employed to synthesize neostenine efficiently. This method allows for the construction of multiple stereocenters in a single step, facilitating the creation of the alkaloid's core structure .

- Enantioselective Synthesis : Recent advancements include enantioselective total synthesis methods that utilize rearrangement reactions to introduce stereocenters effectively. These strategies are crucial for producing specific isomers with desired biological activities .

Case Studies

Several case studies have highlighted the practical applications and implications of neostenine's biological activities:

- Case Study 1 : A study focused on the antitussive efficacy of neostenine compared to other known agents revealed that neostenine offers a non-narcotic alternative for cough suppression without the side effects associated with opioids .

- Case Study 2 : Research into the insecticidal properties of neostenine showed promise against agricultural pests, suggesting potential applications in pest management within sustainable agriculture frameworks .

属性

IUPAC Name |

(1S,9R,10R,11R,14S,15R,16R)-10-ethyl-14-methyl-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadecan-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2/c1-3-11-12-6-4-5-8-18-9-7-13(15(12)18)14-10(2)17(19)20-16(11)14/h10-16H,3-9H2,1-2H3/t10-,11+,12+,13-,14-,15+,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROIHYOJMCBKEER-FGBMJVKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CCCCN3C2C(CC3)C4C1OC(=O)C4C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@H]2CCCCN3[C@H]2[C@@H](CC3)[C@H]4[C@@H]1OC(=O)[C@H]4C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological activity reported for Neostenine?

A1: Neostenine has shown significant antitussive activity in preclinical studies using guinea pig models. [] Specifically, it demonstrated efficacy in reducing cough frequency induced by citric acid aerosol stimulation. []

Q2: How does the structure of Neostenine relate to its antitussive activity?

A2: Research suggests that the saturated tricyclic pyrrolo[3,2,1-jk]benzazepine nucleus within the Neostenine structure is crucial for its antitussive activity. [] Furthermore, the all-cis configuration at the three ring junctions appears to be the optimal configuration for this specific activity. []

Q3: Have any studies investigated the absorption of Neostenine?

A3: Yes, research using a Caco-2 monolayer model, which mimics the intestinal lining, indicates Neostenine exhibits high absorptive permeability. [] This suggests it is likely well-absorbed following oral administration. []

Q4: Does Neostenine interact with any transporter proteins?

A4: Studies suggest Neostenine is a substrate for P-glycoprotein (P-gp), an efflux transporter found in the intestine. [] This interaction could potentially influence its absorption and distribution within the body. []

Q5: Are there any other reported biological activities for Neostenine?

A5: Beyond its antitussive effects, Neostenine has shown potential in other areas. It has demonstrated inhibitory activity against lipopolysaccharide-induced nitric oxide production in murine BV2 microglial cells, suggesting possible anti-inflammatory properties. [] Additionally, research into synthetic Stemona alkaloid analogues, inspired by natural products like Neostenine, has revealed a class of potent sigma ligands. [] These findings highlight the potential of Neostenine and its analogues as valuable tools for exploring various biological pathways.

Q6: What synthetic strategies have been explored to produce Neostenine?

A6: Several total syntheses of Neostenine have been achieved, showcasing the evolution of synthetic organic chemistry. One approach utilized a chirality transfer strategy with acyclic polyol intermediates, culminating in the first enantioselective total synthesis. [] Another elegant approach employed a protecting group-free synthesis featuring a [5+2] maleimide photocycloaddition to assemble the fused pyrrolo[1,2-a]azepine core, highlighting a concise and efficient route. []

Q7: Are there any known sources of Neostenine besides laboratory synthesis?

A7: Yes, Neostenine is a naturally occurring alkaloid found in the roots of Stemona tuberosa, a plant used in traditional Chinese medicine. [, ]

Q8: Have any computational studies been conducted on Neostenine or its analogues?

A8: While the provided abstracts don't explicitly detail computational studies on Neostenine itself, research on Stemona alkaloid analogues involved screening over 100 analogues for activity against G protein-coupled receptors. [] This suggests computational methods might have been employed for initial screening or to guide analogue design.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。